molecular formula C19H23N B3742966 1-(4-biphenylylmethyl)azepane

1-(4-biphenylylmethyl)azepane

Cat. No. B3742966
M. Wt: 265.4 g/mol
InChI Key: UGQIXCRWRGJFNM-UHFFFAOYSA-N
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Description

Azepanes are seven-membered heterocyclic compounds containing one nitrogen atom . They are used as key intermediates in synthetic chemistry and have important applications in biology as novel inhibitors, antidiabetics, anticancer, and DNA binding reagents .


Synthesis Analysis

Azepanes can be synthesized through various methods such as thermally, photo-chemically, and microwave irradiation . For example, Pd/LA-catalyzed reactions have been used to synthesize non-fused N-aryl azepane derivatives . These reactions proceed smoothly under extremely mild conditions with ample reaction scope and CO2 as the byproduct .


Molecular Structure Analysis

Azepanes have a seven-membered ring structure . The conformational analysis of azepanes has been performed using high-level quantum mechanics . Twist-chair conformations are found to be stable conformations with the chair forms as transition states .


Chemical Reactions Analysis

Azepanes undergo various chemical reactions. Most of the mechanisms involve the ring expansion of either five or six-membered compounds . The reactions are often influenced by the presence of functional groups in the azepane molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of azepanes depend on their specific structure and functional groups . Common physical properties include density, color, hardness, melting and boiling points, and electrical conductivity .

Mechanism of Action

The mechanism of action of azepanes in biological systems is not well understood and may vary depending on the specific derivative and its functional groups .

Safety and Hazards

The safety and hazards associated with azepanes depend on their specific structure and functional groups. Some azepanes may be harmful if inhaled or if they come into contact with the skin .

Future Directions

The synthesis and study of azepanes is an active area of research. Future directions may include the development of new synthesis methods, the exploration of novel azepane derivatives, and the investigation of their biological properties .

properties

IUPAC Name

1-[(4-phenylphenyl)methyl]azepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N/c1-2-7-15-20(14-6-1)16-17-10-12-19(13-11-17)18-8-4-3-5-9-18/h3-5,8-13H,1-2,6-7,14-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGQIXCRWRGJFNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CC2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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